1-(1,3-Thiazol-2-yl)-4-{2-[3-(trifluoromethyl)phenyl]acetyl}piperazin-2-one
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Overview
Description
1-(1,3-Thiazol-2-yl)-4-{2-[3-(trifluoromethyl)phenyl]acetyl}piperazin-2-one is a complex organic compound featuring a thiazole ring, a trifluoromethyl group, and a piperazinone moiety
Preparation Methods
The synthesis of 1-(1,3-Thiazol-2-yl)-4-{2-[3-(trifluoromethyl)phenyl]acetyl}piperazin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via nucleophilic substitution reactions using trifluoromethyl halides.
Acylation of Piperazinone: The final step involves the acylation of piperazinone with the previously synthesized thiazole derivative.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-(1,3-Thiazol-2-yl)-4-{2-[3-(trifluoromethyl)phenyl]acetyl}piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium hydride or organolithium compounds.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations.
Scientific Research Applications
1-(1,3-Thiazol-2-yl)-4-{2-[3-(trifluoromethyl)phenyl]acetyl}piperazin-2-one has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development.
Medicine: Its pharmacological properties are being explored for the treatment of various diseases, including infections and cancer.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1-(1,3-Thiazol-2-yl)-4-{2-[3-(trifluoromethyl)phenyl]acetyl}piperazin-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to therapeutic effects.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, apoptosis, and metabolic processes.
Comparison with Similar Compounds
1-(1,3-Thiazol-2-yl)-4-{2-[3-(trifluoromethyl)phenyl]acetyl}piperazin-2-one can be compared with other thiazole and piperazinone derivatives:
Similar Compounds: Examples include 1-methyl-1-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methyl piperidinium chloride and 4-{[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]amino}benzoic acid
Uniqueness: The presence of both the trifluoromethyl group and the piperazinone moiety in the same molecule imparts unique chemical and biological properties, distinguishing it from other similar compounds.
Properties
IUPAC Name |
1-(1,3-thiazol-2-yl)-4-[2-[3-(trifluoromethyl)phenyl]acetyl]piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O2S/c17-16(18,19)12-3-1-2-11(8-12)9-13(23)21-5-6-22(14(24)10-21)15-20-4-7-25-15/h1-4,7-8H,5-6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRWQHXGSUORCQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)CC2=CC(=CC=C2)C(F)(F)F)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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